molecular formula C21H27N5O2 B14436206 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- CAS No. 77917-01-2

2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-

Cat. No.: B14436206
CAS No.: 77917-01-2
M. Wt: 381.5 g/mol
InChI Key: PPCVRMHOVOHVJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- stands out due to its specific hexyl chain and pyrimidinylamino phenyl group, which may confer unique biological and chemical properties.

Properties

CAS No.

77917-01-2

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

1-hexyl-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,3-dione

InChI

InChI=1S/C21H27N5O2/c1-2-3-4-5-13-25-14-15-26(20(28)19(25)27)16-17-7-9-18(10-8-17)24-21-22-11-6-12-23-21/h6-12H,2-5,13-16H2,1H3,(H,22,23,24)

InChI Key

PPCVRMHOVOHVJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)NC3=NC=CC=N3

Origin of Product

United States

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